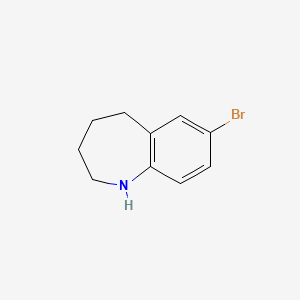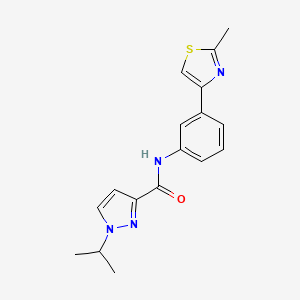
1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide, also known as MLN0128, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase. The mTOR signaling pathway is involved in various cellular processes such as cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in the development of several diseases, including cancer, metabolic disorders, and neurodegenerative diseases.
Mecanismo De Acción
1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide inhibits the activity of mTOR kinase by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of downstream signaling pathways that are involved in cell growth, proliferation, and survival. 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide inhibits both mTORC1 and mTORC2 complexes, which are involved in different cellular processes. Inhibition of mTORC1 leads to the inhibition of protein synthesis and cell growth, while inhibition of mTORC2 leads to the inhibition of AKT signaling and cell survival.
Biochemical and Physiological Effects:
1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide has been shown to have potent antitumor activity in various xenograft models of cancer. Inhibition of mTOR signaling by 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells. 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide has also been shown to have therapeutic potential in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Inhibition of mTOR signaling by 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide leads to the improvement of insulin sensitivity and glucose homeostasis. In addition, 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide has been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide is a potent and selective inhibitor of mTOR kinase, which makes it a valuable tool for studying the mTOR signaling pathway. 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of cancer and other diseases, which provides a wealth of data on its pharmacological properties and therapeutic potential. However, 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide has some limitations for lab experiments. 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide is a small molecule inhibitor, which means that it may have off-target effects on other kinases or cellular processes. In addition, 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide has shown promising results in preclinical models of cancer, metabolic disorders, and neurodegenerative diseases. Further research is needed to determine the safety and efficacy of 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide in clinical trials. In addition, future studies should focus on the identification of biomarkers that can predict the response to 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide treatment. Finally, the development of new formulations or delivery methods may improve the pharmacokinetic and pharmacodynamic properties of 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide, which may enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide was first reported by a group of researchers from Millennium Pharmaceuticals Inc. in 2010. The synthesis involves the condensation of 3-(2-methylthiazol-4-yl)aniline with 1-isopropyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to form the final compound, 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide.
Aplicaciones Científicas De Investigación
1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have demonstrated that 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide inhibits the activity of mTORC1 and mTORC2, two distinct complexes of mTOR kinase, leading to the inhibition of downstream signaling pathways such as AKT, S6K, and 4EBP1. In vivo studies have shown that 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide exhibits potent antitumor activity in various xenograft models of cancer, including breast, lung, colon, and prostate cancer. 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide has also been shown to have therapeutic potential in the treatment of metabolic disorders, such as obesity and type 2 diabetes, as well as neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-11(2)21-8-7-15(20-21)17(22)19-14-6-4-5-13(9-14)16-10-23-12(3)18-16/h4-11H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTYNDJQWBNNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


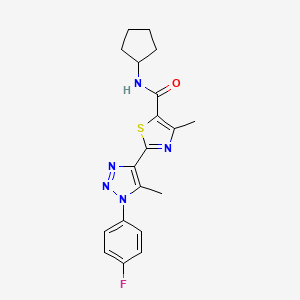
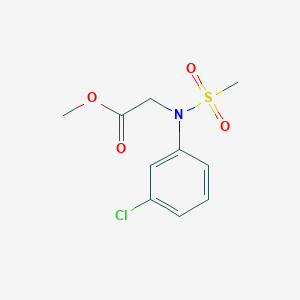

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2853615.png)

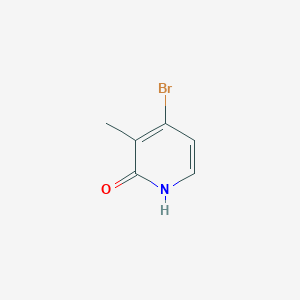
![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime](/img/structure/B2853619.png)
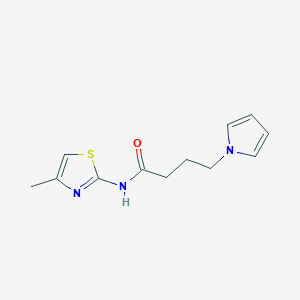
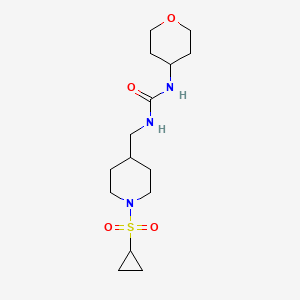


![2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol](/img/structure/B2853629.png)
